BenchChemオンラインストアへようこそ!

3-Amino-6-(4-fluorophenyl)-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide

Medicinal Chemistry Physicochemical Profiling Lead Optimization

3-Amino-6-(4-fluorophenyl)-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide (CAS 690642-57-0) belongs to the 3-aminothieno[2,3-b]pyridine-2-carboxamide class, a scaffold extensively explored for antiproliferative and kinase-inhibitory applications. The compound bears a distinctive 4-(4-methoxyphenyl) substituent—a structural feature notably absent from most published lead series in this class, where position 4 is typically occupied by methyl, trifluoromethyl, or hydrogen.

Molecular Formula C21H16FN3O2S
Molecular Weight 393.44
CAS No. 690642-57-0
Cat. No. B3005959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-6-(4-fluorophenyl)-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide
CAS690642-57-0
Molecular FormulaC21H16FN3O2S
Molecular Weight393.44
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CC(=NC3=C2C(=C(S3)C(=O)N)N)C4=CC=C(C=C4)F
InChIInChI=1S/C21H16FN3O2S/c1-27-14-8-4-11(5-9-14)15-10-16(12-2-6-13(22)7-3-12)25-21-17(15)18(23)19(28-21)20(24)26/h2-10H,23H2,1H3,(H2,24,26)
InChIKeySQWDVNGSCHDJMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Amino-6-(4-fluorophenyl)-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide: A Structurally Differentiated Thienopyridine-2-Carboxamide for Targeted Screening


3-Amino-6-(4-fluorophenyl)-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide (CAS 690642-57-0) belongs to the 3-aminothieno[2,3-b]pyridine-2-carboxamide class, a scaffold extensively explored for antiproliferative and kinase-inhibitory applications [1]. The compound bears a distinctive 4-(4-methoxyphenyl) substituent—a structural feature notably absent from most published lead series in this class, where position 4 is typically occupied by methyl, trifluoromethyl, or hydrogen [2]. This substitution pattern alters computed lipophilicity (XLogP3 = 4.6) and topological polar surface area (119 Ų) relative to closest analogs, with potential implications for solubility, membrane permeability, and off-target profile that merit careful comparison before substitution-based selection [3].

Why 3-Amino-6-(4-fluorophenyl)-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide Cannot Be Replaced by Common Thienopyridine Analogs Without Empirical Verification


Thieno[2,3-b]pyridine-2-carboxamides are not functionally interchangeable. The 3-amino-2-carboxamide motif presents well-characterized developability liabilities—including poor aqueous solubility and susceptibility to P-glycoprotein efflux [1]—that are highly sensitive to peripheral substitution. Replacing the 4-(4-methoxyphenyl) group with the more common 4-methyl, 4-trifluoromethyl, or 4-H congeners alters computed LogP, TPSA, and rotatable bond count, each of which independently influences solubility, permeability, and metabolic stability [2]. In class-level GPCR profiling, even structurally proximal thieno[2,3-b]pyridines exhibit divergent receptor modulation profiles, with IC50 values spanning from 1.0 µM to >10 µM across different GPCR targets, underscoring that minor substitution changes can redirect polypharmacology [3]. The quantitative evidence below details exactly where this compound diverges from its closest procurement-accessible analogs.

Quantitative Differentiation of 3-Amino-6-(4-fluorophenyl)-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide from Closest Structural Analogs


Position-4 4-Methoxyphenyl vs. 4-Methyl Substitution: Physicochemical Property Divergence

The target compound carries a 4-(4-methoxyphenyl) group at position 4, whereas most published thieno[2,3-b]pyridine-2-carboxamide lead series (including M₄ PAMs ML253 and VU0152100) employ 4-methyl substitution [1]. This structural difference produces measurable shifts in computed properties: the 4-methoxyphenyl group increases molecular weight by approximately 92 Da relative to the 4-methyl analog (3-amino-6-(4-fluorophenyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide, MW ~301 Da ), raises XLogP3 from an estimated 3.2 for the 4-methyl congener to 4.6 for the target compound [2], and introduces an additional hydrogen bond acceptor (methoxy oxygen) while adding one rotatable bond (total = 4 vs. 3 for the 4-methyl analog). These differences are relevant for solubility-limited assay performance and membrane partitioning behavior.

Medicinal Chemistry Physicochemical Profiling Lead Optimization

4-Fluorophenyl at Position 6 vs. 3-Fluorophenyl Regioisomer: Differential Antiproliferative Potency in HepG2

The regioisomeric positioning of the fluorophenyl substituent on the thienopyridine core materially alters antiproliferative potency. The 3-fluorophenyl regioisomer (3-amino-6-(3-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide) has been reported to inhibit HepG2 hepatocellular carcinoma cell proliferation with an IC50 of 0.016 µM . While direct IC50 data for the target compound's 4-fluorophenyl regioisomer are not published in the peer-reviewed literature, the fluorine position on the pendant phenyl ring is a well-established determinant of target binding geometry in kinase and GPCR contexts [1]. In class-level GPCR profiling, repositioning substituents between para and meta positions on pendant aryl rings of thieno[2,3-b]pyridines has been shown to shift IC50 values at individual receptors by 3- to 10-fold [2], indicating that the 4-fluoro vs. 3-fluoro isomerism is likely a potency-discriminating structural variable that should not be dismissed during analog selection.

Anticancer Screening Hepatocellular Carcinoma Structure-Activity Relationship

Procurement Purity and Identity Documentation: Vendor-Supplied Characterization vs. Uncharacterized Library Stock

The target compound is commercially available at a specified purity of 95% with full analytical characterization including InChIKey (SQWDVNGSCHDJMN-UHFFFAOYSA-N) and a defined molecular formula (C21H16FN3O2S) [1]. In contrast, closely related N-substituted analogs such as 3-amino-6-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]thieno[2,3-b]pyridine-2-carboxamide (CAS 625370-33-4) and 3-amino-6-(4-fluorophenyl)-N-(3,4,5-trimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide are often listed without batch-specific purity certificates or quantitative analytical data from non-specialist suppliers. The primary carboxamide (unsubstituted at the amide nitrogen) of the target compound also distinguishes it from N-alkylated analogs, which introduces an additional hydrogen bond donor (total HBD = 2 for the target vs. 1 for N-monosubstituted analogs), a parameter directly relevant to solubility and permeability predictions [1].

Compound Procurement Quality Control Screening Library

GPCR Polypharmacology Profile: Class-Level Evidence for Off-Target Divergence Driven by Substitution Pattern

A comprehensive GPCR screen of a representative thieno[2,3-b]pyridine-2-carboxamide (ligand 1) against 168 receptors identified modulation of five GPCRs in the low micromolar range, with antagonist IC50 values of 11.9 µM (CRL-RAMP3), 1.0 µM (NPSR1B), 9.3 µM (PRLHR), and 6.9 µM (CXCR4), plus agonist activity at GPR35 (EC50 = 7.5 µM) [1]. The structural features differentiating ligand 1 from the target compound—particularly the absence of a 4-methoxyphenyl group at position 4—are expected to shift this polypharmacology fingerprint. Molecular modeling within the same study identified the adenosine A₂A receptor as the strongest predicted binding target, followed by tubulin, with binding affinity rankings that are sensitive to aryl substitution geometry [1]. This class-level evidence indicates that substitution at position 4 with a bulkier, electron-rich 4-methoxyphenyl group is likely to redistribute binding across this GPCR and kinase target space relative to simpler 4-methyl or 4-H analogs.

GPCR Profiling Off-Target Selectivity Polypharmacology

Synthetic Tractability: Documented Multi-Step Synthesis with Purification Intermediates Facilitating Analog Generation

A four-step synthetic route for the title compound has been published, proceeding via DIBAL-H reduction, acetylation, nucleophilic aromatic substitution with 2,4-dinitrochlorobenzene, and ethylenediamine-mediated cyclization [1]. This route provides isolable intermediates amenable to diversification at positions 2, 4, and 6 of the thienopyridine scaffold. In contrast, many procurement-accessible N-substituted analogs (e.g., CAS 625370-33-4) lack published synthetic protocols, limiting the ability to generate focused analog libraries around a verified synthetic path . The availability of a documented synthesis reduces method development time for medicinal chemistry teams seeking to explore SAR around the 4-(4-methoxyphenyl) moiety, a substitution pattern that is underexplored in the published thienopyridine anticancer and M₄ PAM literature [2].

Synthetic Chemistry Analog Generation Method Development

Scaffold-Specific Solubility and Developability Flags: The 3-Amino-2-Carboxamide Pharmacophore as a Known Liability Requiring Position-4 Modulation

The 3-amino-2-carboxamide motif within the thieno[2,3-b]pyridine core has been explicitly identified in the primary literature as a pharmacophore that 'engenders poor solubility, varying degrees of P-gp efflux, and represents a structural alert' [1]. This recognition motivated scaffold-hopping campaigns to replace the 3-amino moiety entirely. The target compound retains this pharmacophore but introduces a 4-(4-methoxyphenyl) substituent, which, based on its computed property contributions (increased TPSA by ~30 Ų, additional H-bond acceptor), is expected to modulate—but not eliminate—these class-level liabilities relative to 4-methyl or 4-H analogs [2]. The differential is not purely advantageous; rather, it changes the solubility-efflux-permeability balance in ways that must be empirically measured for each assay system. Procurement decisions should account for the fact that the 4-methoxyphenyl group is a novel substitution pattern whose net effect on developability has not been prospectively characterized, making this compound a tool for exploring substitution-dependent liability mitigation rather than a pre-optimized lead [3].

Developability Solubility P-glycoprotein Efflux

Optimal Research Application Scenarios for 3-Amino-6-(4-fluorophenyl)-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide Based on Evidence Differentiation


Structure-Activity Relationship Expansion at the Under-Explored Thienopyridine Position 4

The 4-(4-methoxyphenyl) substituent is absent from all major published thieno[2,3-b]pyridine lead series, including M₄ PAMs (which use 4,6-dimethyl substitution [1]), RON kinase inhibitors (which vary position 2 and 3 substituents [2]), and antiproliferative agents targeting PLC (which primarily explore cycloaliphatic modifications at position 3 [3]). This compound directly fills a documented SAR gap, enabling medicinal chemistry teams to probe whether 4-arylation with an electron-rich phenyl ring rescues solubility or alters target engagement relative to 4-methyl leads. The published synthetic route [4] provides a starting point for generating additional 4-aryl analogs, making this compound a strategic gateway to a novel sub-series.

Comparative Developability Profiling: Measuring the Impact of 4-Arylation on Solubility and P-gp Efflux

The 3-amino-2-carboxamide motif is a known liability for solubility and P-gp efflux [1]. Position-4 substitution has not been systematically studied as a mitigation strategy. This compound, with its 4-(4-methoxyphenyl) group producing a TPSA of 119 Ų and XLogP3 of 4.6 [5], serves as a test article for head-to-head kinetic solubility, PAMPA, and Caco-2 efflux ratio measurements against the 4-methyl analog (MW ~301 Da, TPSA ~89 Ų). The quantifiable TPSA difference of approximately +30 Ų provides a hypothesis-driven framework: does increasing polar surface area at position 4 improve solubility without incurring a permeability penalty? Such data would guide future procurement decisions across the entire thienopyridine class.

Kinase and GPCR Selectivity Fingerprinting of a 4-Aryl Thienopyridine Chemotype

Class-level evidence demonstrates that thieno[2,3-b]pyridine-2-carboxamides engage multiple GPCRs and kinases with IC50 values spanning from low nanomolar to >10 µM depending on substitution pattern [6][2]. The 4-(4-methoxyphenyl) substitution differentiates this compound from the extensively profiled 4-methyl chemotype and is predicted to redirect polypharmacology based on docking studies showing that aryl ring geometry at position 4 influences binding to the colchicine site in tubulin and the orthosteric pocket of the A₂A receptor [6]. This compound is best deployed in broad-panel kinase profiling (e.g., 97-kinase panel) and GPCR screening (168-receptor panel) to establish whether 4-arylation confers a selectivity advantage or reveals novel target engagement not observed with 4-alkyl analogs.

Method Development Standard for Thienopyridine-2-Carboxamide Synthesis and Purification

The published four-step synthesis with fully specified reagents, solvents, temperatures, and reaction times [4] makes this compound an ideal reference standard for analytical method development. Laboratories establishing HPLC purity protocols, NMR characterization workflows, or mass spectrometry identification methods for thienopyridine-2-carboxamide libraries can use this well-characterized compound (InChIKey SQWDVNGSCHDJMN-UHFFFAOYSA-N, MW 393.4 g/mol [5]) as a system suitability standard. Its defined purity specification (≥95%) and the availability of multiple independently verified identity records reduce the risk of method validation failures attributable to poorly characterized reference materials.

Quote Request

Request a Quote for 3-Amino-6-(4-fluorophenyl)-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.